6-methyl-1H-pyrimidin-4-one
Description
Significance within Heterocyclic Chemistry and Pyrimidine (B1678525) Scaffold Research
Heterocyclic compounds are a cornerstone of organic chemistry, with pyrimidines representing a particularly important class. ontosight.ai The pyrimidine ring system, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the core structure of the nucleobases uracil, thymine, and cytosine in nucleic acids. ucl.ac.uk This inherent biological relevance has historically driven extensive research into pyrimidine chemistry.
The compound 6-methyl-1H-pyrimidin-4-one, also known by synonyms such as 4-hydroxy-6-methylpyrimidine, is a prominent member of the pyrimidinone family. Its significance stems from its utility as a versatile intermediate in the synthesis of a wide range of organic compounds. ontosight.ai The presence of a methyl group and a hydroxyl group (in its tautomeric form) provides reactive sites for further chemical modifications, such as esterification and addition reactions. This allows chemists to introduce various functional groups and build more complex molecular architectures.
The pyrimidine scaffold, and by extension this compound, is a privileged structure in medicinal chemistry. This means that it is a molecular framework that is frequently found in biologically active compounds. Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and selectivity.
Overview of Research Trajectories in this compound and its Derivatives
Research involving this compound has primarily focused on its application as a precursor for the synthesis of novel derivatives with potential therapeutic applications. These investigations have explored the modification of the pyrimidine core to generate libraries of compounds for biological screening.
A notable area of research has been the development of enzyme inhibitors. For instance, derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in diseases such as cancer and fibrosis. mdpi-res.comresearchgate.net One such derivative is 2-[[5-chloro-2-(difluoromethoxy)phenyl]methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. researchgate.net The core structure of this compound serves as a scaffold to which various substituents can be attached to optimize binding to the active site of the target enzyme.
Another significant research trajectory has been the development of kinase inhibitors, which are crucial in cancer therapy. The this compound scaffold has been utilized in the design of inhibitors for enzymes like phosphoinositide 3-kinase (PI3K). google.com
Furthermore, the pyrimidine core is being explored in the context of materials science. For example, derivatives of this compound have been used in the development of novel materials for energy storage applications, such as in sodium-ion batteries. uni-halle.de
The following table provides a summary of some of the research applications of this compound derivatives:
| Research Area | Target/Application | Example Derivative |
| Medicinal Chemistry | Matrix Metalloproteinase (MMP) Inhibitors | 2-[[5-chloro-2-(difluoromethoxy)phenyl]methylsulfanyl]-6-methyl-1H-pyrimidin-4-one researchgate.net |
| Medicinal Chemistry | PI3K Inhibitors | Tricyclic PI3K inhibitor compounds google.com |
| Medicinal Chemistry | Anti-cancer Agents | Not specified google.comgoogle.com |
| Materials Science | Energy Storage | Components for sodium-ion batteries uni-halle.de |
The versatility of this compound as a starting material continues to drive its use in the exploration of new chemical entities with diverse functional properties.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 1h Pyrimidin 4 One and Its Derivatives
Classical and Contemporary Synthetic Routes to the Pyrimidinone Core
The construction of the pyrimidinone ring system can be achieved through various synthetic strategies, primarily involving condensation and cyclization reactions. These methods offer versatile pathways to the core structure, allowing for the introduction of diverse substituents.
Condensation Reactions in Pyrimidinone Synthesis
Condensation reactions are a cornerstone of pyrimidine (B1678525) synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. bu.edu.egmdpi.com A classic and widely utilized approach is the Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines. mdpi.com For instance, the condensation of ethyl acetoacetate (B1235776) with thiourea (B124793) is a well-established method for producing 6-methyl-2-thiouracil, a related pyrimidinone derivative. wikipedia.org
Recent advancements have focused on developing more efficient and environmentally benign condensation protocols. For example, visible-light-induced radical condensation cyclization has been employed to synthesize 3,4-dihydropyrimidin-2(1H)-ones/thiones. nih.gov This method utilizes photoexcited Na2 Eosin Y as a direct hydrogen atom transfer catalyst, offering a mild and efficient one-pot synthesis. nih.gov Furthermore, single-step protocols involving the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640), have been developed for the synthesis of various pyrimidine derivatives. researchgate.net
Cyclization Reactions Utilizing Appropriate Precursors
Cyclization reactions provide another major pathway to the pyrimidinone core. These reactions often involve the intramolecular or intermolecular cyclization of appropriately substituted precursors. A common strategy involves the use of β-aminocrotonamide, which can react with α,β-unsaturated acid anhydrides followed by cyclization in a basic medium to yield 2-alkenyl-6-methyl-4-hydroxypyrimidines. bu.edu.eg
Another example involves the reaction of malonyl chlorides with nitriles to form 6-chloro-2-(halomethyl)pyrimidin-4(3H)-ones. thieme-connect.de In this synthesis, the malonyl chloride provides the C4, C5, and C6 atoms of the pyrimidine ring, while the nitrile contributes the N-C fragment and the second nitrogen atom. thieme-connect.de Additionally, the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) can be achieved by reacting dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide. google.com
Role of Key Intermediates in Scaffold Construction (e.g., Meldrum's Acid and its Derivatives)
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile and reactive intermediate in organic synthesis, including the construction of pyrimidine derivatives. nih.govchemicalbook.com Its high acidity (pKa = 4.97) and rigid cyclic structure make it a valuable C-C-C synthon. chemicalbook.com Meldrum's acid can be readily prepared by the condensation of malonic acid and acetone (B3395972) in acetic anhydride with a catalytic amount of sulfuric acid. chemicalbook.comclockss.org
In pyrimidine synthesis, Meldrum's acid and its derivatives can undergo various transformations. For example, they can be used in multicomponent reactions and tandem reactions to build the pyrimidine ring. researchgate.net The pyrolysis of Meldrum's acid derivatives can generate ketene (B1206846) intermediates, which can then undergo cyclization reactions to form a range of heterocyclic compounds. chemicalbook.com The reactivity of Meldrum's acid allows for the synthesis of diverse and complex pyrimidine-based molecules. nih.gov
Functional Group Interconversions and Derivatization Strategies
Once the pyrimidinone core is established, further diversification can be achieved through functional group interconversions and derivatization reactions. These transformations allow for the introduction of various substituents and the modification of existing functional groups, leading to a wide range of derivatives with potentially altered biological activities.
Alkylation Reactions (e.g., S-alkylation)
Alkylation is a common strategy for derivatizing pyrimidinones. The reaction can occur at different positions, including the nitrogen and oxygen atoms, depending on the reaction conditions and the nature of the alkylating agent. neliti.com For example, the alkylation of 2-substituted pyrimidin-4-ones with higher alkyl halides in absolute alcohol can lead to a mixture of N-3 and O-4 alkylated products. neliti.com The solvent can play a crucial role in directing the regioselectivity of the alkylation. neliti.com
S-alkylation is a specific type of alkylation that is relevant for thio-substituted pyrimidinones. For instance, in the synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, a convergent protocol based on direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been developed. acs.orgacs.org This method provides a chemoselective route to O-alkylated products. acs.orgacs.org
Oxidation and Reduction Reactions
Oxidation and reduction reactions are fundamental functional group interconversions that can be applied to pyrimidinone derivatives. fiveable.meimperial.ac.uk These reactions can modify the oxidation state of substituents or the pyrimidine ring itself. For example, primary alcohols can be oxidized to aldehydes or carboxylic acids, and secondary alcohols can be oxidized to ketones. fiveable.me
In the context of pyrimidinone derivatives, the reduction of a nitro group to an amino group is a significant transformation. For instance, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine monohydrate in aqueous acidic media results in the formation of the corresponding 6-amino derivative. nih.gov This transformation proceeds via a six-electron reduction process. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental method for the functionalization of the pyrimidine ring, allowing for the introduction of a wide array of substituents. The reactivity of the pyrimidine core, often enhanced by the presence of electron-withdrawing groups, facilitates the displacement of leaving groups, typically halogens, by various nucleophiles.
Research on related pyrimidine structures provides insight into the potential for nucleophilic substitution on 6-methyl-1H-pyrimidin-4-one. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which feature a fused pyrimidine ring, the chlorine atom at the 4-position is readily displaced by nucleophiles like methylamine (B109427). mdpi.com This regioselective substitution occurs under mild conditions, highlighting the susceptibility of this position to nucleophilic attack. mdpi.com In one study, treatment of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine in THF at room temperature resulted in the selective substitution of the C4-chloro group, yielding the corresponding 4-methylamino derivative in 71% yield. mdpi.com
Similarly, the synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives involves the arylation of a benzimidazole (B57391) with 4-chloro-2-(methylthio)pyrimidine. nih.gov This reaction, conducted in the presence of sodium hydride in DMF, demonstrates the feasibility of introducing N-nucleophiles at the C4 position of a pyrimidine ring. nih.gov Further modifications, such as the oxidation of a methylthio group to a methylsulfonyl group, can create an even more reactive site for subsequent nucleophilic substitution. nih.gov
The table below summarizes representative nucleophilic substitution reactions on pyrimidine and related heterocyclic systems, illustrating the scope of this methodology.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71 | mdpi.com |
| 4-Chloro-2-(methylthio)pyrimidine | 1H-Benzo[d]imidazole | 1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | Not Reported | nih.gov |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 | nih.gov |
| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Substituted Hydrazines | Pyrazolo[3,4-d]pyrimidines | Not Reported | nih.gov |
These examples underscore the utility of nucleophilic substitution in creating diverse pyrimidine derivatives. The principles observed in these reactions are applicable to the synthesis of derivatives of this compound, suggesting that a precursor such as 4-chloro-6-methyl-1H-pyrimidin-4-one could serve as a versatile intermediate for the introduction of various functional groups.
Advancements in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as the development of one-pot, multicomponent reactions to improve atom economy and reduce waste.
For the synthesis of pyrimidinone derivatives, several green methodologies have been reported. A prominent strategy involves the use of water as a solvent, which is non-toxic, inexpensive, and readily available. tandfonline.comacs.org For example, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved in water using alum (KAl(SO4)2·12H2O) as a catalyst. tandfonline.com This method offers short reaction times, high yields, and a simple work-up procedure. tandfonline.com Another approach utilizes magnetized deionized water as a green solvent for the catalyst-free, one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, resulting in high to excellent yields in a short reaction time. researchgate.net
The use of nanocatalysts is another significant advancement in the green synthesis of pyrimidinones. A novel CuO/ZnO nanocatalyst has been employed for the eco-friendly synthesis of pyrano[2,3-d]pyrimidinone derivatives in water. researchgate.net This catalyst can be recovered and reused multiple times without a significant loss in its efficiency, adding to the sustainability of the process. researchgate.net
Furthermore, multicomponent reactions (MCRs) represent a powerful tool in green chemistry for the construction of complex molecules in a single step. A water-mediated, catalyst-free, one-pot multicomponent reaction has been developed for the synthesis of diverse and densely functionalized pyrido[2,3-d:6,5-d']dipyrimidines under ambient conditions. acs.org This method demonstrates the effectiveness of water in promoting the reaction without the need for any external catalyst. acs.org
The table below highlights some green synthetic approaches for pyrimidine derivatives.
| Reaction Type | Catalyst/Medium | Key Features | Reference |
| Multicomponent synthesis of pyrano[2,3-d]pyrimidinones | Alum (KAl(SO4)2·12H2O) in water | Green solvent, non-toxic catalyst, short reaction times, high yields | tandfonline.com |
| One-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines | Magnetized deionized water | Catalyst-free, clean synthesis, high yields, easy work-up | researchgate.net |
| Tandem Knoevenagel-Michael cyclocondensation | CuO/ZnO nanocatalyst in water | Reusable catalyst, environmentally benign | researchgate.net |
| One-pot multicomponent reaction | Water-mediated, catalyst-free | Ambient conditions, high functional group tolerance | acs.org |
| Ultrasound-assisted synthesis | Aqueous ethanol (B145695) with KHSO4 | Reduced environmental impact, good yields | bme.hu |
These advancements in green chemistry offer promising avenues for the sustainable synthesis of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.
Challenges and Optimization in Synthetic Yields and Purity
While various synthetic routes to pyrimidinone derivatives exist, challenges related to reaction yields and product purity are often encountered. Optimization of reaction conditions is crucial to address these issues and ensure the efficient and clean production of the target compounds.
The purification of the final products and intermediates can also be a significant hurdle. Chromatographic techniques are often required to separate the desired compound from unreacted starting materials, by-products, and regioisomers. The development of synthetic methods that yield products of high purity directly from the reaction mixture is a key goal. The use of greener solvents and catalysts can sometimes simplify work-up procedures and improve purity. For example, some water-based syntheses allow for the precipitation of the product in a pure form, which can then be isolated by simple filtration. tandfonline.com
Optimization of reaction parameters is a critical aspect of overcoming these challenges. This can involve screening different catalysts, solvents, temperatures, and reaction times. For example, in the Rh(III)-catalyzed atroposelective C–H cyanation of 1-aryl isoquinolines, a related heterocyclic system, a significant improvement in yield was observed by increasing the catalyst loading and substrate concentration. acs.org
The table below presents examples of reported yields for the synthesis of various pyrimidinone derivatives, which can be indicative of the optimization status of these reactions.
| Product | Synthetic Approach | Reported Yield (%) | Reference |
| 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | Condensation reaction | 75 | Not available |
| 6-Amino-5-cyano-4-(4-methylphenyl)-1-phenyl-2(1H)-pyrimidinone | Condensation reaction | 73 | Not available |
| 5-(4-Nitrophenyl)-10-phenyl-9,10-dihydropyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,5H,7H)-tetraone | Water-mediated one-pot reaction | 85 | acs.org |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Nucleophilic substitution | 94 | nih.gov |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Nucleophilic substitution | 71 | mdpi.com |
Structural Characterization and Spectroscopic Analysis of 6 Methyl 1h Pyrimidin 4 One Compounds
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy is indispensable for the unambiguous characterization of 6-methyl-1H-pyrimidin-4-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound scaffold.
¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in DMSO-d₆ shows distinct signals that can be assigned to the various protons in the molecule. For instance, two broad singlets are observed for the NH protons at approximately 9.21 ppm and 7.76 ppm. rsc.org The methyl group protons at the 6-position typically appear as a singlet around 2.26 ppm. rsc.org The chemical shifts can be influenced by the solvent, concentration, and temperature. washington.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. In the same derivative, the carbonyl carbon of the pyrimidinone ring resonates at a downfield chemical shift, for example, at 152.6 ppm. rsc.org The carbon of the methyl group at the 6-position is observed further upfield, around 18.2 ppm. rsc.org
Interactive Data Table: NMR Data for an Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | 9.21 (brs), 7.76 (brs) | - |
| Phenyl-H | 7.34-7.24 (m) | 145.3, 128.8, 128.5, 127.7 |
| CH (pyrimidine ring) | 5.17 (s) | 54.4 |
| -OCH₂CH₃ | 4.01-3.96 (q) | 59.6 |
| -CH₃ (at C6) | 2.26 (s) | 18.2 |
| -OCH₂CH₃ | 1.11-1.07 (t) | 14.5 |
| C=O (ester) | - | 165.8 |
| C=O (pyrimidine ring) | - | 152.6 |
| C4 (pyrimidine ring) | - | 99.7 |
| C6 (pyrimidine ring) | - | 148.7 |
Data obtained in DMSO-d₆. Chemical shifts are referenced to TMS. brs = broad singlet, s = singlet, t = triplet, q = quartet, m = multiplet.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a this compound derivative reveals characteristic absorption bands. For example, the N-H stretching vibrations are typically observed in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the pyrimidinone ring gives rise to a strong absorption band around 1700-1650 cm⁻¹. Other notable bands include C-H stretching and bending vibrations. rsc.org For instance, in ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, FT-IR (KBr) shows peaks at 3639 cm⁻¹ (N-H), and 1608 cm⁻¹ (C=O). rsc.org
Interactive Data Table: Key FT-IR Absorption Bands for an Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3639 |
| C-H | Stretching | 2967 |
| C=O | Stretching | 1608 |
| C-O | Stretching | 1223 |
Mass Spectrometry (LCMS, HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In Liquid Chromatography-Mass Spectrometry (LCMS), the compound is first separated by HPLC and then detected by a mass spectrometer. sielc.com For ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the mass spectrum shows a molecular ion peak (M+) at m/z 260. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence. mpg.de A recent analysis of HRMS data from numerous publications highlighted the importance of accurate reporting for ensuring data quality. chemrxiv.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can confirm the connectivity of atoms and provide precise bond lengths and angles. While a specific crystal structure for this compound was not found in the search results, the absolute configuration of a derivative, 1-(naphthalen-1-yl)benzo[h]isoquinoline nitrile, was determined as Sₐ by X-ray crystallographic diffraction analysis. acs.org This demonstrates the power of the technique in unambiguously assigning stereochemistry.
Tautomerism and Isomerism in Pyrimidinone Systems
Pyrimidinone systems, including this compound, exhibit interesting tautomeric and isomeric properties that are crucial to their chemical behavior.
Tautomerism: Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. clockss.org Pyrimidinones can exist in different tautomeric forms, most notably the keto (lactam) and enol (lactim) forms. nih.govwikipedia.org For this compound, the primary tautomeric equilibrium is between the 1H-keto form and the 3H-keto form. nih.gov The 4-hydroxy tautomer is also a possibility, though often less stable. nih.gov The position of this equilibrium can be influenced by the solvent, temperature, and pH. masterorganicchemistry.com In the solid state, there is often a strong preference for one tautomer over the other. nih.gov The interconversion between tautomers can be studied using techniques like ATR-FTIR spectroscopy. nih.gov
Isomerism: Beyond tautomerism, pyrimidinone derivatives can exist as various structural isomers. For example, pyranopyrimidinones have four possible isomers. researchgate.net The photochemical irradiation of 4-pyrimidinones can lead to the formation of Dewar isomers. acs.org The specific isomer can have a significant impact on the biological and chemical properties of the molecule.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of compounds like 6-methyl-1H-pyrimidin-4-one.
Systematic assessments of various DFT functionals and basis sets have been performed to ensure the accuracy of such geometry predictions for complex molecules. Current time information in Boston, MA, US. These foundational calculations are critical, as the optimized geometry directly influences the prediction of other molecular properties. mdpi.com
Quantum chemical parameters derived from DFT calculations offer a window into the reactivity and electronic nature of a molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Mulliken Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This information helps in understanding the electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. This map is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors, by highlighting areas prone to electrostatic interactions.
While specific numerical data for this compound is not detailed in the provided search results, these computational parameters are routinely calculated for similar heterocyclic systems to guide synthetic efforts and explain biological observations.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For pyrimidine (B1678525) derivatives, molecular docking studies have been conducted to predict their binding affinity and interaction patterns with various protein targets. For example, derivatives have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) and matrix metalloproteinases (MMPs). researchgate.net These studies identify key intermolecular interactions such as:
Hydrogen Bonds: Crucial for ligand-receptor recognition and stability.
Hydrophobic Interactions: Often involving alkyl and aromatic groups.
Pi-Alkyl and Pi-Pi Interactions: Interactions involving aromatic rings.
In one study on pyrimidine derivatives targeting CDK2, a compound formed a hydrogen bond with the ILE 10 residue via its pyrimidine NH2 group. researchgate.net Another study identified a novel exosite inhibitor of MT1-MMP through docking studies, which was effective in reducing cancer cell migration. The binding energy, typically expressed in kcal/mol, is calculated to estimate the binding affinity of the ligand for the protein. For instance, various pyrimidine derivatives showed binding energies ranging from -7.4 to -7.9 kcal/mol against the 1HCK receptor. researchgate.net
The general procedure involves preparing the protein structure (e.g., from the Protein Data Bank) by removing water molecules and adding charges, and then using software like AutoDock to perform the docking calculations.
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are pivotal in deriving these relationships by correlating structural features with activity data.
For pyrimidine-based compounds, computational SAR studies have been essential in optimizing their design as inhibitors for various therapeutic targets. For example, in the development of pan-Trk inhibitors, structural optimization of a pyrimido-oxazin-one core led to the identification of a potent compound with low nanomolar IC50 values. The insights gained from molecular docking, which reveal how different substituents on the pyrimidine scaffold interact with the target protein, are a cornerstone of SAR. By observing how modifications—such as adding hydrogen bond donors/acceptors or altering hydrophobic groups—affect the binding affinity and biological activity, researchers can rationally design more potent and selective molecules. These computational predictions, when combined with experimental testing, accelerate the drug discovery process.
Biological Activity and Mechanistic Investigations of 6 Methyl 1h Pyrimidin 4 One Derivatives
Antimicrobial and Antiviral Efficacy Studies (in vitro/in vivo, non-human)
The ability of 6-methyl-1H-pyrimidin-4-one derivatives to interfere with fundamental cellular processes makes them effective agents against a variety of pathogens.
Pyrimidine (B1678525) derivatives have demonstrated a wide range of antibacterial and antifungal activities. researchgate.net
Antibacterial Activity: Several studies have highlighted the antibacterial potential of this compound derivatives. A series of these compounds exhibited good inhibitory effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with MIC values ranging from 55-200 µg/mL for E. coli and 125-700 µg/mL for S. aureus. researchgate.net Another study found that newly synthesized 4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-one derivatives were active against E. coli and, at higher concentrations, against S. aureus. Furthermore, pleuromutilin (B8085454) derivatives incorporating a pyrazolo[3,4-d]pyrimidine moiety have shown potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA). nih.gov
Antifungal Activity: The pyrimidine scaffold is also present in compounds with notable antifungal properties. While direct studies on this compound derivatives are limited in the provided context, related pyrimidine-containing compounds have been investigated. For instance, 5-(N,N-hexamethylene)amiloride (HMA), a pyrazine (B50134) derivative, has shown modest minimum inhibitory concentrations (MICs) against Cryptococcus spp. nih.gov and some of its 6-substituted analogs have demonstrated broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens. nih.gov Additionally, 1H-pyrazolo[3,4-d]pyrimidines have exhibited antifungal activity. mdpi.com
Table 2: Antibacterial and Antifungal Activity of this compound Derivatives 交互式数据表
| Derivative Class | Organism(s) | Key Findings |
|---|---|---|
| 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives | E. coli, S. aureus | MIC values of 55–200 µg/mL for E. coli and 125–700 µg/mL for S. aureus. researchgate.net |
| 4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-one derivatives | E. coli, S. aureus | Active against E. coli and active at higher concentrations against S. aureus. |
| Pleuromutilin derivatives with pyrazolo[3,4-d]pyrimidine | S. aureus, MRSA | Potent activity against S. aureus and MRSA. nih.gov |
| 6-substituted amiloride (B1667095) and HMA analogs | Cryptococcus spp., various pathogenic fungi | Broad-spectrum antifungal activity. nih.gov |
The pyrimidine ring is a core structure in several antiviral drugs, and derivatives of this compound have been explored for their antiviral potential. The interference with nucleic acid synthesis is a primary mechanism for their antiviral action. By acting as analogs of natural pyrimidines, these compounds can be incorporated into viral DNA or RNA, leading to chain termination or non-functional viral genomes. Alternatively, they can inhibit viral enzymes essential for replication. While the provided search results mention antiviral properties as a general characteristic of pyrimidine derivatives, specific examples of this compound derivatives with demonstrated antiviral efficacy are not detailed. niscair.res.in
Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge. Pyrimidine derivatives have emerged as a promising class of compounds with antitubercular activity.
Several studies have reported on the efficacy of pyrimidine derivatives against M. tuberculosis. For instance, certain pyrimidine analogues have shown high inhibition at a concentration of 6.25 µg/mL against M. tuberculosis H37Rv. researchgate.net Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have also been identified as having antitubercular activity, with some compounds showing low cytotoxicity and promising activity against M. tuberculosis within macrophages. acs.org Furthermore, some 2-pyrazolylpyrimidinones have demonstrated bactericidal activity against replicating M. tuberculosis and retained potency against clinical isolates. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of mycobacterial enzymes such as DprE1 or thymidylate kinase. ucl.ac.uk
Table 3: Antitubercular Activity of Pyrimidine Derivatives 交互式数据表
| Derivative Class | Organism | Key Findings |
|---|---|---|
| Pyrimidine analogues | M. tuberculosis H37Rv | High inhibition at 6.25 µg/mL. researchgate.net |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | M. tuberculosis | Low cytotoxicity and promising activity in macrophages. acs.org |
| 2-Pyrazolylpyrimidinones | Replicating and clinical isolates of M. tuberculosis | Bactericidal activity and retained potency. nih.gov |
| Benzothiazolylpyrimidine-5-carboxamides | M. tuberculosis H37Rv | Excellent in vitro activity with MIC values of 0.8-3.1 µM. ucl.ac.uk |
Neurological and Central Nervous System Modulations (non-human models)
Derivatives of this compound have been the subject of investigation for their potential to modulate the central nervous system, with studies in non-human models indicating a range of activities from anticonvulsant effects to potential cognitive enhancement.
Anticonvulsant Activity in Animal Models
Several studies have explored the anticonvulsant properties of this compound derivatives in various animal models of epilepsy. Research has focused on synthesizing novel compounds and evaluating their efficacy in preventing or reducing the severity of seizures induced by chemical convulsants or electrical stimuli.
One line of research involved the synthesis of 2-((2-oxo-2-arylethyl)thio)-6-methyl-pyrimidin-4(3H)-one derivatives. These compounds were screened for their anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in rats. The PTZ model is a common preliminary screen for potential anticonvulsant drugs, as it mimics certain types of human generalized seizures. The study identified several derivatives with notable activity, suggesting that the "structure-activity" relationship is influenced by the nature of the aryl substituent. nih.gov
Another study focused on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetamides, which were also evaluated in both pentylenetetrazole- and maximal electroshock (MES)-induced seizure models. The MES test is another widely used model that is predictive of efficacy against generalized tonic-clonic seizures. In these studies, the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide was found to be particularly effective at reducing seizure severity and lethality, and increasing the latency to seizure onset. researchgate.net
| Derivative Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 2-((2-oxo-2-arylethyl)thio)-6-methyl-pyrimidin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures in rats | Demonstrated anticonvulsant activity, with efficacy dependent on the aryl substituent. | nih.gov |
| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetamides | PTZ- and Maximal Electroshock (MES)-induced seizures | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide showed significant reduction in seizure severity and lethality. | researchgate.net |
Effects on Cellular Processes and Signaling Pathways
While direct studies on the cellular and signaling pathway effects of this compound derivatives in neurological contexts are limited, research on structurally related pyrimidinone compounds provides some insights into potential mechanisms of action.
A study on a novel pyrimidine derivative, 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide, investigated its effects in a rat model of chronic traumatic encephalopathy. The findings indicated that this compound helps preserve mitochondrial respirometric function. nih.gov This suggests that pyrimidinone derivatives could exert neuroprotective effects by maintaining cellular energy metabolism, a critical factor in neuronal health and resilience.
Furthermore, another pyrimidine derivative, N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide, has been identified as a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov Glutamate is a major excitatory neurotransmitter, and its receptors are key players in synaptic transmission and plasticity. The modulation of mGluR1 suggests a potential mechanism by which pyrimidine derivatives could influence neuronal excitability and signaling pathways in the brain.
Cognitive Enhancement and Synaptic Stabilization in Rodent Models
Research into the cognitive effects of pyrimidinone derivatives has shown promise in preclinical models, although studies specifically focusing on this compound are not yet prevalent.
A study on a series of pyrimidinylthiourea derivatives revealed their potential as multifunctional agents for Alzheimer's disease. One of the lead compounds from this series demonstrated the ability to improve memory and cognitive function in a scopolamine-induced amnesia mouse model. researchgate.net Scopolamine is a drug that impairs memory formation, and reversal of its effects is a common indicator of potential cognitive-enhancing activity.
In another relevant study, the pyrimidine derivative 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide was shown to restore cognitive function in rats with chronic traumatic encephalopathy. nih.gov This was evidenced by improved performance in behavioral tests that assess learning and memory. These findings suggest that the pyrimidinone scaffold may be a valuable starting point for the development of compounds aimed at treating cognitive deficits.
Other Biologically Relevant Activities (non-human models)
Beyond the central nervous system, derivatives of this compound have been explored for other biological applications, including anti-inflammatory effects and plant growth regulation.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For instance, derivatives of 3-hydroxy pyridine-4-one, which share a similar core structure, have demonstrated anti-inflammatory effects that may be linked to their iron-chelating properties. nih.gov Iron is a crucial cofactor for enzymes involved in the inflammatory cascade, such as cyclooxygenase and lipoxygenase.
Additionally, research on 1,3-substituted 5-amino-6-methyluracil derivatives has also reported anti-inflammatory activities in animal models. mdpi.com These findings, while not directly on this compound itself, point to a broader potential for pyrimidinone-based compounds to modulate inflammatory responses.
Plant Growth Regulation
Interestingly, derivatives of this compound have shown significant activity as plant growth regulators. Specifically, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have been studied for their phytohormone-like effects.
One study demonstrated that these compounds can accelerate the vegetative growth of tomato seedlings. nih.gov They were found to increase the content of photosynthetic pigments (chlorophylls and carotenoids) and total soluble proteins compared to control groups. nih.gov
Another study investigated the effect of sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine (known as Methyur and Kamethur, respectively) on the growth and productivity of different sorghum cultivars. Soaking seeds in solutions of these compounds before sowing led to improved growth and increased productivity, indicating their potential as effective plant growth regulators for important agricultural crops. nih.gov
| Derivative | Plant Species | Observed Effects | Reference |
|---|---|---|---|
| Derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine | Tomato (Solanum lycopersicum L.) | Increased content of chlorophylls, carotenoids, and total soluble proteins; accelerated vegetative growth. | nih.gov |
| Methyur (sodium salt) and Kamethur (potassium salt) | Sorghum (Sorghum bicolor (L.) Moench) | Improved growth and increased productivity after seed treatment. | nih.gov |
Medicinal Chemistry and Drug Discovery Perspectives Preclinical Focus
Design Principles for Pyrimidinone-Based Bioactive Molecules
The inherent biological activity of the 6-methyl-1H-pyrimidin-4-one core can be significantly modulated and enhanced through strategic chemical modifications. These alterations are guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties.
Scaffold Modification and Derivatization for Enhanced Bioactivity
The modification of the this compound scaffold is a key strategy to enhance its biological activity. This involves the introduction of various substituents at different positions of the pyrimidinone ring to explore the structure-activity relationship (SAR). For instance, the synthesis of novel pleuromutilin (B8085454) derivatives incorporated a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, demonstrating how modifications can lead to potent antibacterial agents. nih.gov In this study, a diverse array of substituents was introduced at the N-1 position of the pyrazole (B372694) ring to investigate their impact on antibacterial activity. nih.gov
Similarly, the development of pyrazolo[3,4-d]pyrimidin-7-one derivatives as phosphodiesterase 5 (PDE5) inhibitors highlights the importance of substitution patterns. nih.gov A series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives were synthesized and showed potent inhibitory activity against PDE5. nih.gov The design of these compounds was guided by molecular modeling studies to optimize interactions with the target enzyme. nih.gov
Furthermore, the synthesis of 2-substituted-pyridines, which can be considered structural analogs or bioisosteres of pyrimidinones, has been explored to develop compounds with anticonvulsant and antihistaminic activities. nih.gov These examples underscore the principle that systematic derivatization of the core scaffold is crucial for discovering compounds with improved and varied biological effects.
Optimization of Physicochemical Properties for Pharmacokinetic Enhancement (Preclinical)
Optimizing the physicochemical properties of this compound derivatives is critical for improving their pharmacokinetic profile in preclinical studies. Key properties such as solubility, permeability, and metabolic stability are fine-tuned to ensure adequate drug exposure at the target site.
A study on pyrazolo[3,4-d]pyrimidine derivatives as antileukemia agents focused on enhancing their pharmaceutical properties. The initial lead compound suffered from poor solubility, which prompted the design of more soluble analogs. nih.gov These new derivatives maintained their biological activity and exhibited improved in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including better water solubility and PAMPA permeation. nih.gov
In another example, the optimization of an indole-based EZH2 inhibitor series, which contained a pyridone core structurally related to pyrimidinone, involved a detailed evaluation of their in vivo metabolic profile and systemic exposure in mice. acs.org This led to the identification of a clinical candidate with excellent oral bioavailability, demonstrating a significant improvement over the initial lead compound. acs.org These efforts highlight the importance of early-stage assessment and optimization of physicochemical parameters to advance promising compounds through the preclinical pipeline. The use of computational tools and in vitro assays helps in the rational design of molecules with a desirable balance of potency and drug-like properties. spirochem.com
Strategies in Lead Compound Identification and Optimization
The discovery and refinement of lead compounds based on the this compound scaffold are accelerated by modern drug discovery techniques. These strategies enable the rapid exploration of chemical space and the efficient optimization of initial hits.
Parallel Synthetic Chemistry and High-Throughput Screening Initiatives
Parallel synthesis and high-throughput screening (HTS) are powerful tools in the early phases of drug discovery. spirochem.com These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly speeding up the identification of promising hits. youtube.comyoutube.com
A solid-phase organic synthesis method was developed for the preparation of a 96-member library of 1,2,4-trisubstituted-pyrimidin-6-one-5-carboxylic acids. nih.gov This method allowed for the combinatorial introduction of three different substituents, and the resulting library was evaluated using high-throughput flow ¹H NMR and LCMS. nih.gov Similarly, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, demonstrating the versatility of these techniques for generating diverse chemical entities. mdpi.com
Fragment-Based Drug Design and Bioisosteric Replacements
Fragment-based drug design (FBDD) and bioisosteric replacement are key strategies for lead optimization. nih.gov FBDD begins with the identification of small, low-molecular-weight fragments that bind to the target protein, which are then grown or linked together to create more potent leads. nih.govijddd.com This approach often provides a more efficient exploration of chemical space compared to traditional HTS. pfizer.com For instance, a phenylpyridazinone fragment with weak binding affinity was identified through a 2D NMR fragment screen and subsequently optimized into potent pyridone inhibitors of the BET family of bromodomains. acs.org
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. spirochem.com This strategy was effectively used in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. acs.orgnih.govdigitellinc.com By exploring various substituents and evaluating different mesoionic bicyclic ring scaffolds, researchers were able to identify compounds with excellent insecticidal activity. nih.gov The replacement of a pyridine (B92270) moiety with a thiazole (B1198619) ring, for example, resulted in a significant change in biological potency, highlighting the dramatic impact of subtle structural modifications. acs.org
Advanced Drug Discovery Research Pipelines (Preclinical Evaluation)
The preclinical evaluation of this compound derivatives involves a comprehensive assessment of their biological activity and drug-like properties. This stage of the research pipeline is crucial for identifying candidates with the potential for further development.
In a study focused on developing new anticancer agents, novel pyrimidine (B1678525) derivatives were synthesized and evaluated for their antioxidant and anti-lipid peroxidation activities. nih.gov The compounds were also tested for their cytotoxicity against cancer cell lines, with some derivatives showing strong cytotoxic effects. nih.gov Similarly, the preclinical evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which share a structural resemblance to pyrimidinones, identified a compound with potent and selective cardiotonic activity. researchgate.net This compound demonstrated a significant increase in the force of contraction of isolated rat atria and potent inhibition of PDE3. researchgate.net
The discovery of potent inhibitors of the RET kinase and its solvent-front mutants involved the synthesis and evaluation of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives. nih.gov A representative compound from this series exhibited excellent in vitro inhibitory activity and acceptable pharmacokinetic properties, leading to impressive antitumor potency in a selpercatinib-resistant mouse xenograft model. nih.gov These examples showcase the rigorous preclinical evaluation process that promising compounds derived from or related to the this compound scaffold undergo to validate their therapeutic potential.
Interactive Data Table: Preclinical Data for Selected Pyrimidinone Derivatives
Q & A
Q. What are the standard spectroscopic techniques for confirming the structure of 6-methyl-1H-pyrimidin-4-one?
To confirm the structure, researchers typically employ <sup>1</sup>H/<sup>13</sup>C NMR , IR spectroscopy , and mass spectrometry . For example, the IUPAC name and SMILES notation (CC1=CC(=O)N=C(N1)N) provided in can guide spectral assignments. NMR chemical shifts for the methyl group (C-6) and carbonyl (C-4) should align with pyrimidinone analogs. IR bands for the carbonyl stretch (~1650–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) are critical for functional group validation .
Q. How can this compound be synthesized in a laboratory setting?
Q. What safety precautions are necessary when handling this compound?
While specific safety data are limited in the evidence, general guidelines for pyrimidinones apply. Use personal protective equipment (PPE) and work in a fume hood. emphasizes that safety protocols for structurally similar compounds (e.g., 6-chloro-4-hydroxypyrimidine) should be followed, particularly during storage and disposal to avoid hydrolysis or oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?
X-ray diffraction studies (e.g., ) reveal bond lengths and angles that distinguish tautomers. For this compound, the enol-keto equilibrium can be resolved by analyzing the C=O bond length (~1.22 Å) and N–H distances. provides crystallographic data for a related perchlorate salt, showing N–C bond angles (e.g., N3–C1–N2 = 121.65°) that help validate the dominant tautomer in solid-state structures .
Q. What analytical strategies address contradictions in purity assessments of this compound derivatives?
Impurity profiling using HPLC-MS or GC-MS is essential. lists impurities in pyrimidinone-based pharmaceuticals (e.g., fluoro-benzisoxazole derivatives), suggesting that column chromatography (C18 reverse-phase) with UV detection at 254 nm can separate methylpyrimidinone analogs. Discrepancies in melting points (e.g., 214–216°C in ) may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Density functional theory (DFT) calculations can model electrophilic sites. The electron-deficient C-2 and C-4 positions (due to the carbonyl group) are prone to nucleophilic attack. lists exact mass data (262.0388) for derivatives, which can validate computational predictions via mass spectrometry. Comparative studies with 2-trifluoromethylpyrimidin-4-ol ( ) may reveal substituent effects on reactivity .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a precursor for bioactive molecules. highlights pyrimidinones as intermediates in heterocyclic drug synthesis. For example, alkylation at N-1 or functionalization at C-2 (e.g., introducing amino groups) can yield analogs like 2-ethyl-4-hydroxy-1H-pyrimidin-6-one (CAS 3709-98-6), which are scaffolds for kinase inhibitors .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Stability studies using UV-Vis spectroscopy and HPLC are recommended. The compound may undergo hydrolysis under acidic or basic conditions due to the labile carbonyl group. describes degradation pathways for RX-3117 (a fluorinated cyclopentylpyrimidinone), suggesting that buffered solutions (pH 6–8) and low temperatures (4°C) enhance stability .
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., solvent, catalyst) and minimize byproducts .
- Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for IR/NMR predictions) and crystallographic databases (e.g., Cambridge Structural Database) .
- Contradiction Analysis : Apply triangulation with multiple techniques (e.g., XRD, NMR, HPLC) to resolve structural or purity disputes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
